molecular formula C8H5NO3 B026328 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole CAS No. 106253-12-7

6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole

Cat. No. B026328
M. Wt: 163.13 g/mol
InChI Key: KJSISJFODOOKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole is an organic compound that has gained significant attention in the scientific research community due to its potential biomedical applications. This compound has a unique structure that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or signaling pathways involved in various biological processes.

Biochemical And Physiological Effects

6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This compound has also been found to induce apoptosis in cancer cells and inhibit viral replication. Additionally, 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole has been shown to have antioxidant and neuroprotective effects.

Advantages And Limitations For Lab Experiments

One advantage of using 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole in lab experiments is its unique structure, which allows for the study of specific biological processes. This compound has also been found to exhibit low toxicity and high stability, making it a suitable candidate for drug development. However, one limitation of using 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

1. Further studies are needed to fully understand the mechanism of action of 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole and its potential targets in various biological processes.
2. The development of novel derivatives of 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole with improved solubility and pharmacokinetic properties.
3. The investigation of the potential use of 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole in the treatment of neurodegenerative diseases.
4. The evaluation of the safety and efficacy of 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole in clinical trials for the treatment of various diseases.
5. The study of the potential use of 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole in combination with other drugs for synergistic effects.
6. The investigation of the potential use of 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole in the development of novel antiviral therapies.
Conclusion:
6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole is a promising compound that has potential biomedical applications. Its unique structure and various biochemical and physiological effects make it a suitable candidate for drug development. Further studies are needed to fully understand the mechanism of action and potential targets of this compound, as well as its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis method for 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of an acid catalyst. The resulting product is then treated with acetic anhydride and sodium acetate to yield the final compound. This method has been optimized to produce high yields of pure 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole.

Scientific Research Applications

6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole has been extensively studied for its potential biomedical applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. In addition, this compound has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.

properties

CAS RN

106253-12-7

Product Name

6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

[1,3]dioxolo[4,5-f][1,2]benzoxazole

InChI

InChI=1S/C8H5NO3/c1-5-3-9-12-6(5)2-8-7(1)10-4-11-8/h1-3H,4H2

InChI Key

KJSISJFODOOKNG-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C=NO3

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=NO3

synonyms

[1,3]Dioxolo[4,5-f]-1,2-benzisoxazole(9CI)

Origin of Product

United States

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